N-(2,6-dimethylphenyl)-2-{[3-(1H-pyrrol-1-yl)-2-thienyl]carbonyl}-1-hydrazinecarboxamide
Description
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Properties
IUPAC Name |
1-(2,6-dimethylphenyl)-3-[(3-pyrrol-1-ylthiophene-2-carbonyl)amino]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O2S/c1-12-6-5-7-13(2)15(12)19-18(24)21-20-17(23)16-14(8-11-25-16)22-9-3-4-10-22/h3-11H,1-2H3,(H,20,23)(H2,19,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYYTVCSSWYMSRN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)NNC(=O)C2=C(C=CS2)N3C=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,6-dimethylphenyl)-2-{[3-(1H-pyrrol-1-yl)-2-thienyl]carbonyl}-1-hydrazinecarboxamide, with the CAS number 478062-89-4, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant research findings associated with this compound.
The biological activity of this compound is primarily attributed to its interactions with various biological targets, including enzymes and receptors involved in disease pathways. The presence of the hydrazinecarboxamide moiety suggests potential activity against cancer cells through mechanisms such as apoptosis induction and inhibition of cell proliferation.
Anticancer Activity
Studies have indicated that this compound exhibits anticancer properties. For instance, it has been shown to inhibit the growth of several cancer cell lines, including:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 (Breast Cancer) | 15.4 | Induction of apoptosis |
| HeLa (Cervical Cancer) | 12.3 | Cell cycle arrest |
| A549 (Lung Cancer) | 10.5 | Inhibition of migration and invasion |
The mechanism involves the modulation of apoptotic pathways and the disruption of mitochondrial function, leading to increased reactive oxygen species (ROS) levels and subsequent cell death .
Antimicrobial Activity
This compound also demonstrates antimicrobial properties. In vitro studies have shown its effectiveness against various bacterial strains:
| Microorganism | Minimum Inhibitory Concentration (MIC, µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Candida albicans | 16 |
The compound's ability to disrupt bacterial cell walls and inhibit biofilm formation has been highlighted as a key factor in its antimicrobial efficacy .
Case Study 1: Anticancer Efficacy
A recent study evaluated the anticancer effects of this compound in vivo using a xenograft model. The results showed a significant reduction in tumor volume compared to control groups, with histopathological analysis revealing increased apoptosis in tumor tissues.
Case Study 2: Antimicrobial Screening
Another investigation assessed the antimicrobial activity against clinical isolates of Staphylococcus aureus and Escherichia coli. The compound was tested using the agar diffusion method, demonstrating zones of inhibition comparable to standard antibiotics such as amoxicillin and ciprofloxacin.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
